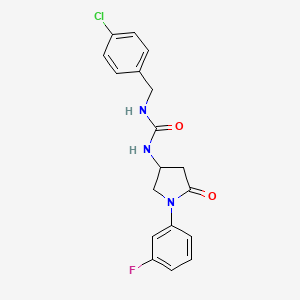

N-propargyl-N-methyl sulfamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of propargyl derivatives has seen significant advancements in recent years. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates have been the focus of recent research .Molecular Structure Analysis

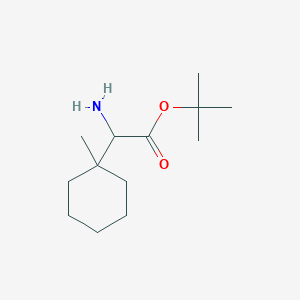

The molecular structure of “N-propargyl-N-methyl sulfamoyl chloride” is defined by its molecular formula, C4H6ClNO2S. More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current search results.Chemical Reactions Analysis

The propargyl group plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . Propargylation reactions serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

Ionic Liquid-Regulated Sulfamic Acid : This study demonstrates the use of ionic liquid and sulfamic acid as a catalytic medium for the chemoselective transesterification of β-ketoesters, showcasing the potential application of sulfamic acid derivatives in organic synthesis processes (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Efficient Sulfamoylation Method : The research presents an accelerated sulfamoylation reaction of hydroxyl groups, highlighting an efficient method for the synthesis of sulfamates, which could be relevant for the manipulation or synthesis of compounds related to N-propargyl-N-methyl sulfamoyl chloride (M. Okada, S. Iwashita, & N. Koizumi, 2000).

Material Science and Membrane Technology

Sulfonated Thin-Film Composite Nanofiltration Membranes : This paper discusses the synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for the treatment of dye solutions, indicating the application of sulfonamide derivatives in environmental and separation technologies (Yang Liu et al., 2012).

Environmental Studies

Electrochemical Reduction of Sulfite : This research describes the use of gold nanoparticles/silsesquioxane-modified electrodes for the detection and quantification of sulfite, showcasing an application of sulfonamide-related compounds in environmental monitoring and analysis (João Paulo Winiarski et al., 2017).

Safety and Hazards

While specific safety and hazard information for “N-propargyl-N-methyl sulfamoyl chloride” is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing, using proper ventilation, and following safe disposal practices .

Orientations Futures

The future directions in the study and application of “N-propargyl-N-methyl sulfamoyl chloride” and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. The propargyl group is a highly versatile moiety, and the last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Propriétés

IUPAC Name |

N-methyl-N-prop-2-ynylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMNEJYSBAYLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2757828.png)

![N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2757830.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)

![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)

![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-Acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/no-structure.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2757845.png)

![5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2757848.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)